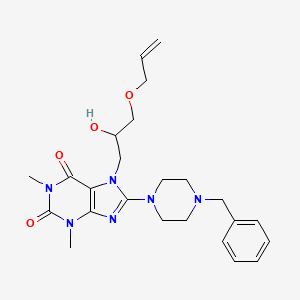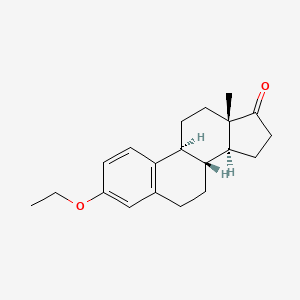![molecular formula C18H22N4O3 B8010508 ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8010508.png)
ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate hydrazonoyl chlorides with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the ester group into carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its antitumor properties, it is being investigated for potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspase-3 . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-5-25-17(24)14-11(4)19-18-20-16(10(2)3)21-22(18)15(14)12-7-6-8-13(23)9-12/h6-10,15,23H,5H2,1-4H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMYGTRJUPMDHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N=C(NN2C1C3=CC(=CC=C3)O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N=C(NN2C1C3=CC(=CC=C3)O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B8010432.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione](/img/structure/B8010449.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(2-ethylpiperidin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B8010459.png)
![7-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B8010462.png)
![7-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B8010468.png)

![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-phenacylpurine-2,6-dione](/img/structure/B8010477.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B8010485.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B8010497.png)

![3-[2-(1,5-dimethylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8010516.png)
![3-[2-[4-(diethylamino)phenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8010524.png)
![4-hydroxy-6-methyl-3-[2-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one](/img/structure/B8010526.png)
![3-[2-(1-ethyl-5-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8010533.png)
